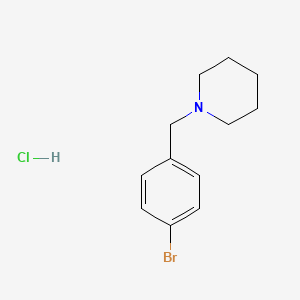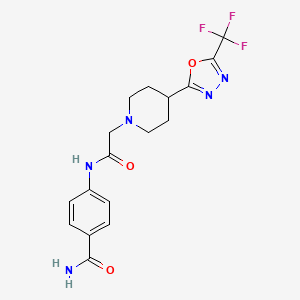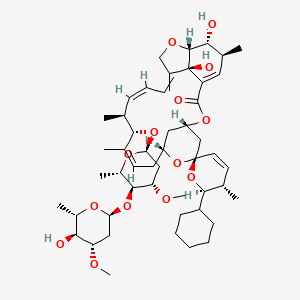
(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a
Overview
Description
Δ2-Doramectin is a doramectin degradation product formed by the reversible base-catalyzed isomerization of doramectin.
Scientific Research Applications
Subheading Environmental Implications of Macrocyclic Lactones
Macrocyclic lactones (MLs), including avermectins like (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a, have been extensively studied for their ecotoxicological effects on terrestrial and aquatic environments. These compounds, derived from soil micro-organisms, are widely used in veterinary medicine and agriculture. However, their extensive use has raised concerns about their environmental impact, especially on non-target organisms like invertebrates and plants. Studies have highlighted that MLs, particularly ivermectin, abamectin, doramectin, and moxidectin, can significantly affect larval instars of invertebrates, leading to high concern regarding their environmental safety. Furthermore, recent research indicates that susceptibility to MLs varies with the life cycle stage of invertebrates, and the timing of ML application can mitigate its impact on non-target species. This comprehensive understanding is critical for developing strategies to minimize the environmental risks associated with the use of MLs while maintaining their beneficial roles in agriculture and veterinary medicine (Lumaret et al., 2012).
Potential Antitumor Effects
Subheading Antitumor Mechanisms of Avermectins
Avermectins, including derivatives like ivermectin, have shown promising antitumor effects in various studies. Ivermectin, in particular, has been observed to induce cell death in cancer cell lines through mechanisms like PAK1-mediated cytostatic autophagy, caspase-dependent apoptosis, and immunogenic cell death. These effects are mediated through the modulation of multiple pathways, including the WNT-TCF, Hippo, and Akt/mTOR pathways. Furthermore, ivermectin has been found to affect the growth and proliferation of cancer cells through its functions as an RNA helicase, a small-molecule mimetic of the surface-induced dissociation peptide, an activator of chloride channel receptors, and an inducer of mitochondrial dysfunction and oxidative stress. Its ability to induce the multidrug resistance protein, exert anti-mitotic activity, target angiogenesis, and inhibit cancer stem-like cells adds to its potential as an antitumor agent. These diverse mechanisms underline the therapeutic potential of avermectins in cancer treatment, warranting further clinical trials to fully understand and harness their antitumor properties (Liu et al., 2020).
Genotoxic and Cytotoxic Effects
Subheading Genotoxicity and Cytotoxicity Insights
Studies focusing on the genotoxic and cytotoxic effects of avermectins, particularly abamectin and ivermectin, provide valuable insights into the safety profile of these compounds. Despite their widespread use in veterinary, human medicine, and agriculture, the evidence regarding their genotoxicity and cytotoxicity is not fully conclusive. Both compounds have not shown gene mutations in bacterial or mammalian cells, and their clastogenic effects are not clearly established. However, reports indicate that they can induce single DNA-strand breaks in vitro and inhibit cell growth in vitro and in vivo. Given the similarities in genotoxicity and cytotoxicity exerted by both antibiotics and the classification of Abamectin as a class II toxicity pesticide by the EPA, a reconsideration for a further hazard evaluation of Ivermectin by international regulatory agencies is strongly recommended. This review underscores the need for a balanced approach in utilizing these compounds, taking into account their beneficial effects and potential risks (Molinari et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as itraconazole mediate their antifungal activity by inhibiting14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .
Mode of Action
Based on the information about similar compounds, we can infer that it might interact with its targets by forming a complex with the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting cell growth .
Biochemical Pathways
It can be inferred that the compound might interfere with theergosterol biosynthesis pathway in fungi, given its potential inhibition of the 14α-demethylase enzyme . This disruption can lead to a deficiency of ergosterol, an essential component of fungal cell membranes, thereby affecting the integrity and function of the cell membrane .
Pharmacokinetics
Similar compounds like itraconazole exhibitnon-linear pharmacokinetics and accumulate in plasma during multiple dosing . The compound reaches peak plasma concentrations within 2 to 5 hours following oral administration .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to alterations in the fungal cell membrane due to the disruption of ergosterol synthesis . This could result in inhibited cell growth and potentially cell death .
Properties
IUPAC Name |
(2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29-33,35-36,38-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,30-,31-,32-,35+,36-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOJDURAMSCPBY-BSRNKLFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(=CC(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2(C(=C[C@@H]([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


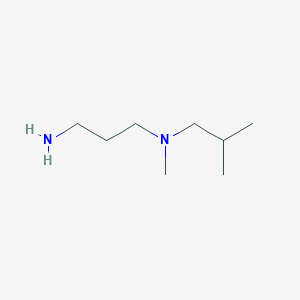
![N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2496845.png)
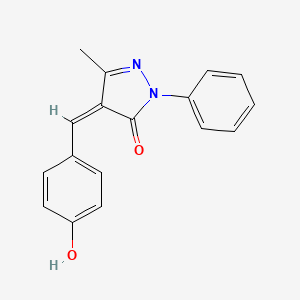

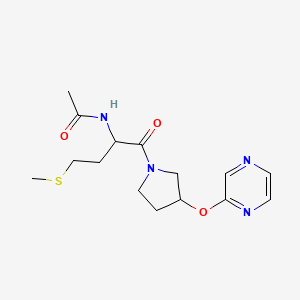
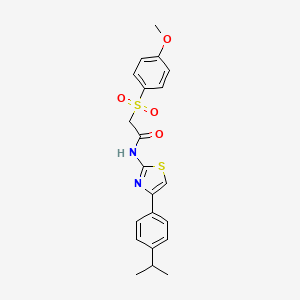
![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
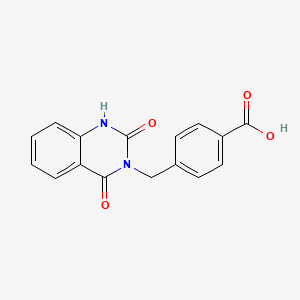
![2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)
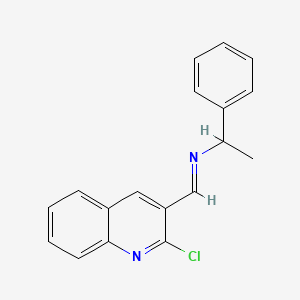
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)
